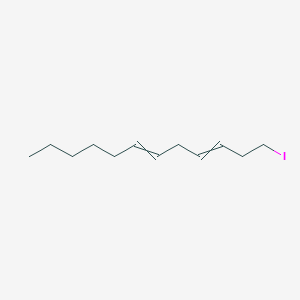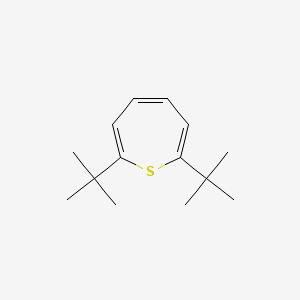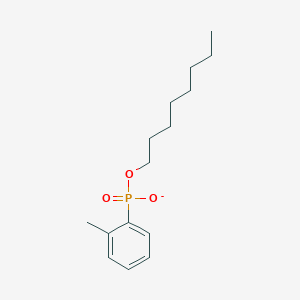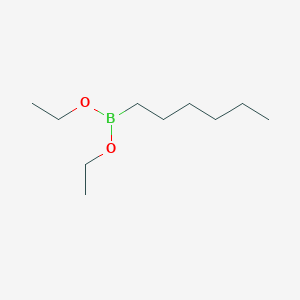![molecular formula C22H28N2O5S B14424620 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide CAS No. 80617-54-5](/img/structure/B14424620.png)
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO5S. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, along with an ethoxyphenylcarbamothioyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-triethoxybenzoic acid and 2-ethoxyaniline.
Formation of Benzamide Core: The 3,4,5-triethoxybenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 2-ethoxyaniline to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Triethoxy-N-(2-ethoxyphenyl)benzamide: Similar structure but lacks the carbamothioyl group.
3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide: Similar structure with a different position of the ethoxy group on the phenyl ring.
Uniqueness
3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its carbamothioyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties .
Eigenschaften
CAS-Nummer |
80617-54-5 |
|---|---|
Molekularformel |
C22H28N2O5S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C22H28N2O5S/c1-5-26-17-12-10-9-11-16(17)23-22(30)24-21(25)15-13-18(27-6-2)20(29-8-4)19(14-15)28-7-3/h9-14H,5-8H2,1-4H3,(H2,23,24,25,30) |
InChI-Schlüssel |
QEUBDLACZSKUDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)




![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
